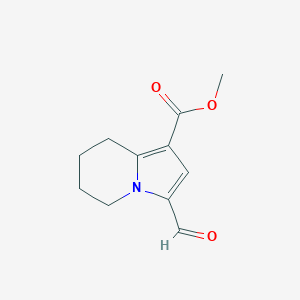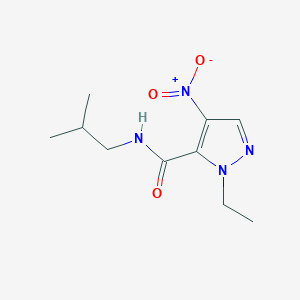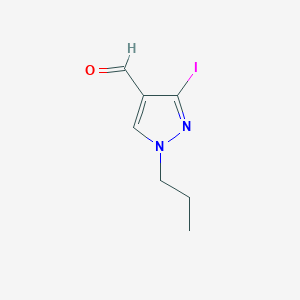
Indolin-1-yl(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to Indolin-1-yl(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone often involves the use of the five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The synthesis strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, starting from (2S,4R)-4-hydroxyproline, a new series of pyrrolidine derivatives was designed and synthesized .Molecular Structure Analysis
The molecular structure of Indolin-1-yl(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is characterized by the presence of a pyrrolidine ring, an indolin-1-yl group, and a phenylmethanone group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving compounds like Indolin-1-yl(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone can be influenced by steric factors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Applications De Recherche Scientifique
Antimicrobial and Antitumor Activities
- Organotin(IV) complexes of derivatives of Indolin-1-yl compounds have shown significant antibacterial and antifungal activities, suggesting potential as drugs (Singh, Singh, & Bhanuka, 2016).
- Some derivatives have demonstrated remarkable cytotoxic activities against various cancer cell lines, indicating their potential in cancer therapy (Khalilullah et al., 2022).
Anti-HIV Activity
- Certain β-carboline derivatives of Indolin-1-yl compounds exhibited selective inhibition against HIV-2 strains, presenting them as potential candidates for anti-HIV therapies (Ashok et al., 2015).
Enzyme Inhibition
- Indole-2-carboxamides and benzimidazole-2-carboxamides derivatives, related to Indolin-1-yl compounds, have shown potent NR2B subunit-selective antagonist properties of the NMDA receptor, which can be significant in neurological research (Borza et al., 2007).
Anticonvulsant Agents
- Certain derivatives have been synthesized as potential anticonvulsant agents, with some showing promising results in efficacy tests (Malik & Khan, 2014).
Molecular Docking and Theoretical Studies
- Studies involving density functional theory (DFT) and molecular docking have been conducted on Indolin-1-yl derivatives to understand their interactions at the molecular level, essential for drug design (Cojocaru et al., 2013).
Synthesis and Structural Analysis
- Research on the synthesis and crystal structure of related compounds provides valuable insights into their chemical properties and potential applications in various fields (Huang et al., 2021).
Orientations Futures
The future directions for research on Indolin-1-yl(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone and similar compounds could involve further exploration of their biological profiles . This could include investigating how modifications to the chiral moiety influence kinase inhibition , or designing new compounds with different biological profiles .
Mécanisme D'action
Target of action
Indole and pyrrolidine derivatives are known to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents .
Mode of action
The mode of action of these compounds can vary widely depending on their specific structure and the receptors they interact with .
Biochemical pathways
Indole and pyrrolidine derivatives can affect various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The ADME properties of these compounds can be influenced by factors such as their stereochemistry and the presence of functional groups .
Result of action
The molecular and cellular effects of these compounds can include a wide range of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors, although specific details would depend on the individual compound .
Propriétés
IUPAC Name |
2,3-dihydroindol-1-yl-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c22-19(21-14-11-15-5-1-2-6-18(15)21)16-7-9-17(10-8-16)25(23,24)20-12-3-4-13-20/h1-2,5-10H,3-4,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRSCOAMLGZBIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indolin-1-yl(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-amino-5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2488773.png)



methanone](/img/structure/B2488780.png)
![2-bromo-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2488781.png)

![6-(((Benzyloxy)carbonyl)amino)-2-(tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B2488785.png)
![5-Bromo-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]furan-2-carboxamide](/img/structure/B2488786.png)
![3-{3-[(2-Chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-6-yl}propanoic acid](/img/structure/B2488787.png)
![N-(2-fluorobenzyl)-N-(4-methoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2488790.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methoxybenzamide](/img/structure/B2488792.png)